3-[(3aS,4R,5R,8aR)-4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]propyl acetate
Description
3-[(3aS,4R,5R,8aR)-4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]propyl acetate has been reported in Inula japonica and Pentanema britannicum with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33627-41-7 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[(3aS,4R,5R,8aR)-4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]propyl acetate |
InChI |
InChI=1S/C17H24O5/c1-9-8-14-15(11(3)17(20)22-14)16(19)10(2)13(9)6-5-7-21-12(4)18/h10,14-16,19H,3,5-8H2,1-2,4H3/t10-,14-,15-,16-/m1/s1 |
InChI Key |
QKVABRCMWRXFAF-HMTTWLPMSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]2[C@@H](CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |
Canonical SMILES |
CC1C(C2C(CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Inulicin |
Origin of Product |
United States |
Inulicin: a Sesquiterpene Lactone in Contemporary Chemical Biology Research
Nomenclature and Structural Classification within Sesquiterpenoids
Inulicin is systematically identified by its molecular formula C₁₇H₂₄O₅ and has a molecular weight of approximately 308.37 g/mol . nih.govuni.lucenmed.com It is recognized by several synonyms, including 1-O-Acetylbritannilactone and Britannilactone 1-O-acetate. nih.gov
Structurally, Inulicin belongs to the class of sesquiterpene lactones. nih.govnih.gov Sesquiterpenoids are a large group of terpenes characterized by a 15-carbon skeleton, typically formed from three isoprene (B109036) units. ctdbase.orgmdpi.comencyclopedia.pubresearchgate.netcornell.edu Sesquiterpene lactones, a prominent subclass, possess a cyclical structure that includes a fused α-methylene-γ-lactone ring. mdpi.comencyclopedia.pubresearchgate.net This α-methylene-γ-lactone motif is crucial for their biological activity, enabling them to react with biological nucleophiles, particularly thiol groups, through Michael addition. mdpi.comresearchgate.netcornell.edu This interaction can influence cellular functions such as gene regulation, protein synthesis, and cell metabolism. mdpi.com
Sesquiterpene lactones are broadly classified into several types based on their carbocyclic skeletons, such as germacranolides, guaianolides, eudesmanolides, pseudoguaianolides, and xanthanolides. mdpi.comencyclopedia.pubcornell.edu Inulicin is specifically identified as a terpene lactone. nih.gov
| Property | Details |
|---|---|
| Compound Name | Inulicin |
| Molecular Formula | C₁₇H₂₄O₅ nih.govuni.lucenmed.com |
| Molecular Weight | 308.37 g/mol cenmed.com |
| PubChem CID | 75528891 nih.govuni.lucenmed.com |
| Synonyms | 1-O-Acetylbritannilactone, Britannilactone 1-O-acetate nih.gov |
| Structural Class | Sesquiterpene lactone nih.govnih.govmdpi.com |
Botanical Origins and Phytochemical Context
Inulicin is a natural product primarily isolated from plants belonging to the Inula genus, which is part of the Asteraceae (Compositae) family. idtools.orgbugwood.orgmissouribotanicalgarden.org
Isolation from Inula britannica and Related Species
Inulicin has been actively isolated from Inula britannica L. glpbio.commedchemexpress.comfishersci.comchemicalbook.comspandidos-publications.com Inula britannica, commonly known as British yellowhead or meadow fleabane, is a herbaceous perennial native to Europe and temperate Asia. idtools.orgbugwood.orgmissouribotanicalgarden.org This plant typically grows 15-75 cm tall and can be found in moist habitats such as river margins, marshes, ditches, and wet grasslands. idtools.orgbugwood.orgmissouribotanicalgarden.org Other related compounds, such as Britannilactone (also known as Deacetylinulicin), from which Inulicin is an acetylated derivative, have been reported in Inula japonica and Pentanema britannicum. nih.govphytopurify.com
Presence in Traditional Medicinal Plant Extracts (e.g., Inulae Flos)
Inulicin is a significant constituent of Inulae Flos, a traditional Chinese medicine derived from the flowers of Inula japonica and Inula britannica. nih.govtandfonline.comresearcher.liferesearchgate.netnih.gov This herbal preparation has a long history of use in traditional medicine for treating various inflammatory conditions, including cough, sputum production, and vomiting. nih.govtandfonline.comresearcher.lifenih.govscribd.com The genus Inula, comprising approximately 100 species, has been widely utilized in traditional medicine across Europe, Asia, and Africa for ailments such as asthma, bronchitis, digestive disorders, and skin conditions. researchgate.net
| Botanical Source | Common Names | Family | Traditional Uses (where applicable) |
|---|---|---|---|
| Inula britannica L. | British yellowhead, Meadow fleabane | Asteraceae (Compositae) idtools.orgbugwood.orgmissouribotanicalgarden.org | Component of Inulae Flos, used for inflammatory diseases, cough, sputum, vomiting nih.govtandfonline.comresearcher.life |
| Inula japonica Thunb. | - | Asteraceae (Compositae) researchgate.net | Component of Inulae Flos, used for inflammatory diseases, cough, sputum, vomiting nih.govtandfonline.comresearcher.life |
Historical and Current Academic Research Trajectories
Research into Inulicin and other sesquiterpene lactones has a rich history, with initial investigations often stemming from their presence in traditional medicinal plants. Contemporary academic research, particularly within the field of chemical biology, focuses on elucidating the precise molecular mechanisms underlying the observed biological activities of such compounds. Chemical biology aims to bridge the disciplines of chemistry and life sciences, employing molecular tools and techniques to advance biological understanding and facilitate biomedical applications. indiana.eduimperial.ac.ukimperial.ac.ukfrontiersin.org
Current research trajectories for Inulicin are primarily centered on its anti-inflammatory and anti-cancer properties. nih.govglpbio.commedchemexpress.comspandidos-publications.comtandfonline.comresearchgate.netarctomsci.comnih.govnih.gov
Detailed Research Findings:
Anti-angiogenic and Anti-cancer Activity: Inulicin has been shown to inhibit angiogenesis and lung cancer cell growth by modulating the VEGF-Src-FAK signaling pathway. glpbio.commedchemexpress.comarctomsci.com It dose-dependently suppresses vascular endothelial growth factor (VEGF)-induced proliferation, migration, and capillary structure formation in human umbilical vascular endothelial cells (HUVECs). glpbio.commedchemexpress.comarctomsci.com In A549 non-small cell lung cancer cells, Inulicin treatment leads to cell growth inhibition and inactivation of Src-FAK signaling, by inhibiting their phosphorylation. glpbio.commedchemexpress.comarctomsci.com In vivo studies using nude mice xenograft models demonstrated that Inulicin significantly suppresses the growth of A549 xenografts and inhibits microvessel formation and Src activation within the tumors. glpbio.commedchemexpress.comarctomsci.com
Anti-inflammatory Effects: Inulicin exhibits potent anti-inflammatory effects both in vitro and in vivo. nih.govtandfonline.com
It inhibits lipopolysaccharide (LPS)-induced production of prostaglandin (B15479496) E2 (PGE2) and expression of cyclooxygenase-2 (COX-2) in vascular smooth muscle cells (VSMCs). glpbio.commedchemexpress.comarctomsci.com
In macrophages (RAW264.7 cells and mouse peritoneal macrophages), Inulicin significantly inhibits LPS-induced production of nitric oxide (NO), interleukin-6 (IL-6), c-c motif chemokine ligand 2 (CCL2), and interleukin-1β (IL-1β). nih.govtandfonline.com
Mechanistically, Inulicin suppresses the mRNA levels of inducible nitric oxide synthase (iNOS), IL-6, CCL2, and IL-1β. nih.govtandfonline.com
It blocks the activation and nuclear translocation of nuclear factor-kappa B (NF-κB) by inhibiting IκBα phosphorylation and preventing p65 nuclear translocation. nih.govglpbio.commedchemexpress.comtandfonline.comarctomsci.com
Furthermore, Inulicin inhibits activator protein-1 (AP-1) signaling by reducing the phosphorylation of C-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.govtandfonline.com
In endotoxemia mouse models, a single administration of Inulicin was shown to decrease the production of pro-inflammatory cytokines in serum and peritoneal lavage fluid. nih.govtandfonline.com
Inulicin, and its derivative 'compound 15', have been found to inhibit neuroinflammation in LPS-induced BV-2 microglia. spandidos-publications.comnih.gov Compound 15 specifically blocks NF-κB translocation, reduces CD14 generation by TLR4, and significantly inhibits p38 MAPK phosphorylation, thereby downregulating the p38 MAPK inflammatory signaling pathway. spandidos-publications.comnih.gov
| Biological Activity | Key Findings and Mechanisms | In Vitro Models | In Vivo Models |
|---|---|---|---|
| Anti-angiogenic | Inhibits VEGF-induced proliferation, migration, and capillary structure formation. glpbio.commedchemexpress.comarctomsci.com | HUVECs glpbio.commedchemexpress.comarctomsci.com | A549 xenografts in nude mice (inhibits microvessel formation) glpbio.commedchemexpress.comarctomsci.com |
| Anti-cancer | Inhibits A549 lung cancer cell growth via Src-FAK inactivation (inhibits phosphorylation). glpbio.commedchemexpress.comarctomsci.com | A549 NSCLC cells glpbio.commedchemexpress.comarctomsci.com | A549 xenografts in nude mice (suppresses tumor growth) glpbio.commedchemexpress.comarctomsci.com |
| Anti-inflammatory | Inhibits LPS-induced PGE2 production, COX-2 expression, and NF-κB activation/translocation. glpbio.commedchemexpress.comarctomsci.com Suppresses LPS-induced NO, IL-6, CCL2, and IL-1β production. nih.govtandfonline.com Inhibits IκBα phosphorylation, p65 nuclear translocation, and JNK/ERK phosphorylation (AP-1 pathway). nih.govtandfonline.com Inhibits neuroinflammation. spandidos-publications.comnih.gov | VSMCs glpbio.commedchemexpress.comarctomsci.com, RAW264.7 macrophages, Mouse peritoneal macrophages (MPMs) nih.govtandfonline.com, BV-2 microglia spandidos-publications.comnih.gov | Endotoxemia mice (decreases pro-inflammatory cytokines) nih.govtandfonline.com, A549 xenografts in nude mice (inhibits Src activation) glpbio.commedchemexpress.comarctomsci.com |
Mechanistic Elucidation of Inulicin S Biological Activities
Anti-inflammatory Signal Transduction Pathways
Inulicin primarily suppresses the production of pro-inflammatory mediators by inhibiting the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. nih.govwikipedia.org This dual inhibition is crucial for its broad anti-inflammatory efficacy.
Inulicin significantly impacts the synthesis and expression of several key pro-inflammatory molecules.
Studies have demonstrated that Inulicin significantly inhibits the production of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharide (LPS) in cellular models, including RAW264.7 macrophages and mouse peritoneal macrophages (MPMs). nih.govwikipedia.orgciteab.com This inhibition is observed in a concentration-dependent manner, with Inulicin at concentrations such as 5, 10, and 20 μM effectively reducing LPS-induced PGE2 production. citeab.com
Table 1: Effect of Inulicin on Pro-inflammatory Mediator Production
| Mediator | Effect of Inulicin (LPS-induced) | Observed Effect |
| Nitric Oxide (NO) | Inhibition of production | Significant, concentration-dependent nih.govwikipedia.org |
| Prostaglandin E2 (PGE2) | Inhibition of production | Significant, concentration-dependent (e.g., at 5, 10, 20 μM) nih.govwikipedia.orgciteab.com |
Inulicin effectively suppresses the production of crucial pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), as well as the chemokine CCL2 (C-C motif chemokine ligand 2). nih.govwikipedia.org This suppressive effect has been observed in LPS-stimulated RAW264.7 cells and MPMs. Furthermore, mechanistic studies indicate that Inulicin reduces the mRNA levels of IL-1β, IL-6, and CCL2, suggesting an impact at the transcriptional level. nih.govwikipedia.org
Table 2: Effect of Inulicin on Pro-inflammatory Cytokine and Chemokine Expression
| Mediator | Effect of Inulicin (LPS-induced) | Observed Effect |
| Interleukin-1 beta (IL-1β) | Suppression of production and mRNA levels | Significant nih.govwikipedia.org |
| Interleukin-6 (IL-6) | Suppression of production and mRNA levels | Significant nih.govwikipedia.org |
| CCL2 (C-C motif chemokine ligand 2) | Suppression of production and mRNA levels | Significant nih.govwikipedia.org |
A key aspect of Inulicin's anti-inflammatory mechanism involves its ability to modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes critically involved in the synthesis of NO and PGE2, respectively. ctdbase.orgnih.govpnas.orgtandfonline.comresearchgate.net Inulicin has been shown to suppress iNOS mRNA levels in LPS-stimulated RAW264.7 cells. nih.govwikipedia.org Concurrently, it inhibits COX-2 expression in a concentration-dependent manner, contributing to the reduction in PGE2 production. citeab.com This dual modulation of iNOS and COX-2 expression underscores Inulicin's comprehensive inhibitory action on inflammatory pathways.
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses, including those encoding iNOS, COX-2, IL-1β, IL-6, and CCL2. nih.govwikipedia.orgnih.govnih.govwikipedia.org Inulicin effectively perturbs NF-κB signaling dynamics, leading to its inactivation. nih.govwikipedia.orgwikipedia.orgciteab.com
A primary mechanism by which Inulicin inactivates NF-κB signaling is through the inhibition of IκBα phosphorylation. nih.govwikipedia.orgciteab.com In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory subunit, IκBα. Upon activation by pro-inflammatory stimuli like LPS, IκBα undergoes phosphorylation, which marks it for ubiquitination and subsequent proteasomal degradation. nih.govnih.govnih.govuni.lumdpi.com This degradation releases the NF-κB dimer (e.g., p65/p50) allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.govmdpi.com By inhibiting IκBα phosphorylation, Inulicin prevents its degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inactivating the signaling pathway and suppressing the downstream inflammatory gene expression. nih.govwikipedia.orgciteab.comnih.gov
Table 3: Effect of Inulicin on NF-κB Signaling Pathway
| Pathway Component | Effect of Inulicin (LPS-induced) | Observed Effect |
| IκBα Phosphorylation | Inhibition | Prevents degradation of IκBα nih.govwikipedia.orgciteab.comnih.gov |
| p65 Nuclear Translocation | Prevention | Inactivates NF-κB signaling nih.govwikipedia.org |
| NF-κB Signaling | Inactivation | Overall suppression of downstream inflammatory gene expression nih.govwikipedia.orgwikipedia.orgciteab.com |
Perturbation of Nuclear Factor-kappa B (NF-κB) Signaling Dynamics
Prevention of p65 Nuclear Translocation
The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. In its inactive state, NF-κB dimers, typically composed of p50 and p65 subunits, are sequestered in the cytoplasm through their association with inhibitory IκB proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This degradation liberates the NF-κB dimer, allowing the p65 subunit to translocate from the cytoplasm into the nucleus, where it can activate the transcription of various pro-inflammatory genes uni.lunih.gov.
Inulicin has been shown to effectively inhibit this crucial step in NF-κB activation. Specifically, studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and mouse peritoneal macrophages (MPMs) demonstrated that inulicin inhibits IκBα phosphorylation. By preventing IκBα phosphorylation, inulicin consequently impedes the nuclear translocation of the p65 subunit, thereby inactivating NF-κB signaling. This action is a fundamental mechanism by which inulicin exerts its anti-inflammatory effects.
Direct Interference with NF-κB DNA Binding
Beyond preventing the nuclear translocation of p65, inulicin also directly interferes with the ability of activated NF-κB to bind to its specific DNA recognition sequences. NF-κB regulates the expression of a wide array of genes by binding to κB elements located in the promoter regions of target genes. This sequence-specific DNA binding is essential for the initiation of transcription of genes involved in inflammation, cell proliferation, and survival.
Research findings indicate that inulicin directly inhibits the binding of active NF-κB to these specific DNA cis-elements. This direct interference at the DNA binding level is a potent mechanism for regulating NF-κB-dependent gene expression, as it targets the convergent point of various upstream NF-κB signaling pathways.
Inhibition of Activator Protein 1 (AP-1) Signaling Cascade
Activator Protein 1 (AP-1) is another pivotal dimeric transcription factor, formed by proteins from the Jun, Fos, and ATF families. AP-1 plays a critical role in regulating diverse cellular processes, including cell growth, differentiation, survival, and notably, inflammatory responses. Activation of the AP-1 pathway leads to the increased expression of numerous pro-inflammatory genes.
Reduction of C-Jun N-terminal Kinase (JNK) Phosphorylation
A key mechanism by which inulicin inhibits AP-1 signaling is through the reduction of C-Jun N-terminal Kinase (JNK) phosphorylation. JNK is a prominent member of the MAPK family and is extensively involved in pro-inflammatory signaling cascades. The phosphorylation and subsequent activation of JNK are crucial steps for the activation of AP-1, particularly through the phosphorylation of its c-Jun component, which then translocates to the nucleus to regulate gene expression. By reducing JNK phosphorylation, inulicin directly interferes with the activation of the AP-1 transcription factor.
Attenuation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
In parallel with its effect on JNK, inulicin also attenuates the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). ERK, another significant component of the MAPK pathway, is also implicated in the activation of AP-1 and the subsequent induction of inflammatory mediators. The attenuation of ERK phosphorylation by inulicin further contributes to its inhibitory effect on the AP-1 signaling cascade, thereby reducing the expression of pro-inflammatory genes.
Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways are fundamental signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. The major subfamilies of MAPKs in mammalian cells include ERK1/2, JNK, and p38 MAPK. As discussed, inulicin's inhibitory effects on JNK and ERK phosphorylation directly demonstrate its impact on these critical MAPK pathways. The inhibition of these kinases is closely associated with the suppression of pro-inflammatory responses in activated macrophages.
p38 MAPK Phosphorylation Inhibition
While inulicin has been clearly demonstrated to inhibit the phosphorylation of JNK and ERK, direct evidence specifically linking inulicin to the inhibition of p38 MAPK phosphorylation is not consistently reported in the same primary studies that detail its effects on NF-κB and AP-1 via JNK and ERK. However, it is noteworthy that 1-O-acetylbritannilactone, which is also termed Inulicin, and its derivative, "compound 15," have been reported to inhibit neuroinflammation. Specifically, "compound 15" was found to significantly inhibit p38 MAPK phosphorylation, thereby downregulating the p38 MAPK inflammatory signaling pathway uni.lu. This suggests that while inulicin's direct impact on p38 MAPK may require further specific elucidation, related compounds derived from it exhibit this inhibitory action.
Summary of Inulicin's Mechanistic Effects on Signaling Pathways
| Signaling Pathway/Component | Effect of Inulicin | Experimental Context | Reference |
| IκBα phosphorylation | Inhibition | LPS-stimulated RAW264.7 macrophages, MPMs | |
| p65 Nuclear Translocation | Prevention | LPS-stimulated RAW264.7 macrophages, MPMs | |
| NF-κB DNA Binding | Direct Inhibition | In vitro assays | |
| AP-1 Signaling Cascade | Inhibition | LPS-activated macrophages | |
| JNK Phosphorylation | Reduction | LPS-activated macrophages | |
| ERK Phosphorylation | Attenuation | LPS-activated macrophages |
Downregulation of p38 MAPK Inflammatory Signaling
Inulicin demonstrates significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. It has been shown to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), C-C motif chemokine ligand 2 (CCL2), and interleukin-1 beta (IL-1β) in LPS-activated macrophages, including RAW264.7 cells and mouse peritoneal macrophages hznu.edu.cn. This inhibition extends to the suppression of inducible nitric oxide synthase (iNOS), IL-6, CCL2, and IL-1β messenger RNA (mRNA) levels in LPS-stimulated RAW264.7 cells hznu.edu.cn.
A key mechanism underlying Inulicin's anti-inflammatory action involves the nuclear factor-kappa B (NF-κB) signaling pathway. Inulicin inhibits the phosphorylation of IκBα and prevents the nuclear translocation of the p65 subunit, thereby inactivating NF-κB signaling hznu.edu.cn. Additionally, Inulicin suppresses activator protein 1 (AP-1) signaling by reducing the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) hznu.edu.cn. While p38 mitogen-activated protein kinase (MAPK) is a crucial pathway in inflammatory responses, leading to the production of pro-inflammatory cytokines, the direct downregulation of p38 MAPK by Inulicin is not explicitly detailed in current research. However, its inhibition of NF-κB and AP-1 pathways contributes significantly to its anti-inflammatory profile hznu.edu.cn.
Table 1: Inulicin's Effects on Inflammatory Mediators and Pathways in LPS-Activated Cells
| Inflammatory Mediator/Pathway | Effect of Inulicin | Cell Line/Model | Concentration(s) | Reference |
| PGE2 Production | Inhibition | VSMCs | 5, 10, 20 μM | |
| COX-2 Expression | Inhibition | VSMCs | 5, 10, 20 μM | |
| NF-κB Activation/Translocation | Blockade | VSMCs, Macrophages | 5, 10, 20 μM (VSMCs) | hznu.edu.cn |
| NO Production | Significant Inhibition | RAW264.7, MPMs | Not specified | hznu.edu.cn |
| IL-6 Production | Significant Inhibition | RAW264.7, MPMs | Not specified | hznu.edu.cn |
| CCL2 Production | Significant Inhibition | RAW264.7, MPMs | Not specified | hznu.edu.cn |
| IL-1β Production | Significant Inhibition | RAW264.7, MPMs | Not specified | hznu.edu.cn |
| JNK Phosphorylation | Reduction | Macrophages | Not specified | hznu.edu.cn |
| ERK Phosphorylation | Reduction | Macrophages | Not specified | hznu.edu.cn |
Toll-like Receptor 4 (TLR4) and CD14 Modulation
Inulicin inhibits inflammatory responses induced by lipopolysaccharide (LPS) hznu.edu.cn. LPS is recognized by Toll-like receptor 4 (TLR4), often in conjunction with CD14, leading to the activation of downstream signaling cascades and the production of pro-inflammatory cytokines. By inhibiting LPS-induced PGE2 production, COX-2 expression, and NF-κB activation and translocation, Inulicin effectively mitigates the inflammatory cascade initiated by TLR4/CD14 activation. While Inulicin's actions are downstream of LPS recognition via TLR4/CD14, the direct modulation of TLR4 or CD14 receptors themselves by Inulicin is not explicitly detailed in the available research. Its impact is observed in the resulting suppression of inflammatory mediators that would typically be upregulated following TLR4/CD14 engagement hznu.edu.cn.
Anti-angiogenic and Cell Proliferation Regulatory Mechanisms
Inulicin exhibits notable anti-angiogenic and anticancer activities, particularly by interfering with key signaling pathways involved in vascular development and cell growth citeab.com.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Interference
Inulicin inhibits angiogenesis and lung cancer cell growth by regulating the Vascular Endothelial Growth Factor (VEGF)-Src-Focal Adhesion Kinase (FAK) signaling pathway citeab.com. VEGF signaling, primarily through its receptors (VEGFRs), is critical for physiological and pathological angiogenesis, including tumor vascularization. Inulicin dose-dependently inhibits VEGF-induced proliferation, migration, and capillary structure formation in cultured human umbilical vascular endothelial cells (HUVECs). This indicates that Inulicin interferes with the cellular responses mediated by VEGFR activation, which are essential for new blood vessel formation.
Inhibition of Src and Focal Adhesion Kinase (FAK) Activation
A significant mechanism of Inulicin's anti-angiogenic and anti-proliferative effects is its ability to inhibit the activation of Src and FAK. Src and FAK are non-receptor tyrosine kinases that play crucial roles in cell proliferation, migration, and survival, often acting downstream of growth factor receptors like VEGFRs. Research has shown that Inulicin inhibits VEGF-mediated activation of both Src and FAK. In A549 non-small cell lung cancer (NSCLC) cells, which exhibit high levels of Src and FAK phosphorylation, treatment with Inulicin (at 5 μM and 10 μM concentrations) significantly inhibits these phosphorylations. Given the importance of Src and FAK in cancer cell proliferation, this inhibition contributes to the observed cell growth suppression in A549 cells.
Table 2: Inulicin's Effects on Src and FAK Phosphorylation in A549 Lung Cancer Cells
| Target | Effect of Inulicin | Cell Line | Concentration(s) | Reference |
| Src Phosphorylation | Inhibition | A549 NSCLC cells | 5 μM, 10 μM | |
| FAK Phosphorylation | Inhibition | A549 NSCLC cells | 5 μM, 10 μM |
Induction of Apoptotic Processes in Specific Cell Lines
Inulicin has demonstrated the capacity to induce apoptotic processes, particularly when used in combination with other therapeutic agents. Specifically, when Inulicin is combined with gemcitabine, it promotes strong apoptosis in lung cancer cells citeab.com. This synergistic effect highlights Inulicin's potential to enhance programmed cell death in cancerous cell lines.
Melanogenesis Inhibitory Mechanisms
Inulicin shows promise as a natural skin-lightening agent due to its ability to reduce melanogenesis citeab.com. Melanogenesis is the process of melanin (B1238610) pigment production, primarily regulated by the enzyme tyrosinase and transcription factors like microphthalmia-associated transcription factor (MITF). Inulicin achieves its melanogenesis inhibitory effect by suppressing tyrosinase expression citeab.com. This suppression is mediated through the modulation of the ERK and Akt signaling pathways citeab.com. Both ERK and Akt pathways are known to influence melanogenesis, with their activation or inhibition impacting tyrosinase expression and melanin synthesis.
Suppression of Tyrosinase Expression
Melanin, a pigment responsible for skin, hair, and eye color, is synthesized within specialized cells called melanocytes. japer.inresearchgate.net The biosynthesis of melanin, known as melanogenesis, is a complex enzymatic process where tyrosinase (EC 1.14.18.1) plays a pivotal and rate-limiting role. nih.govjfda-online.comd-nb.info Tyrosinase catalyzes two crucial reactions: the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to DOPAquinone. japer.innih.govjfda-online.com DOPAquinone then proceeds through a series of reactions to ultimately form melanin. japer.in
Involvement of ERK and Akt Signaling Pathways
The biological activities of Inulicin, particularly its ability to suppress tyrosinase expression, are mediated through its involvement with the Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways. These pathways are crucial components of the larger Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades, respectively, which regulate a wide array of cellular processes, including cell proliferation, survival, differentiation, and gene expression. mdpi.complos.org
While the precise molecular details of how Inulicin modulates ERK and Akt to suppress tyrosinase expression in the context of melanogenesis require further elucidation, research indicates a direct link. The regulation of tyrosinase expression is often influenced by the activation or inhibition of these signaling pathways. For instance, in some contexts, the activation of ERK can lead to the degradation of MITF (Microphthalmia-associated Transcription Factor), a key transcription factor for tyrosinase, thereby suppressing melanin synthesis. nih.gov Similarly, the PI3K/Akt pathway is known to play a role in various cellular processes, including those relevant to skin homeostasis and cell survival, which can indirectly or directly impact melanogenesis. mdpi.com Inulicin's action in reducing melanogenesis by suppressing tyrosinase expression is explicitly stated to occur "via ERK and Akt signaling pathways," indicating a regulatory role of Inulicin on these pathways that ultimately leads to the downregulation of tyrosinase.
Structure Activity Relationship Sar Studies of Inulicin
Identification of Pharmacophoric Features Governing Bioactivity
Pharmacophoric features are the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.gov For Inulicin, research has begun to identify key structural elements contributing to its bioactivity.
Specific cytotoxic structure-activity relationship studies on sesquiterpenoids from Inula japonica, which include Inulicin (also known as 1-O-acetylbritannilactone), have provided valuable insights. It has been observed that the presence of a double bond between carbons C5 and C6 is beneficial for enhancing activity. researchgate.net Furthermore, oxidized derivatives at the C1-OH position showed slightly stronger activity compared to the positive control etoposide (B1684455) (VP-16). researchgate.net Conversely, esterification of the C1-OH group led to a decrease in potency. researchgate.net Significant reduction or even complete loss of cytotoxic activity was observed with reductive and spiro derivatives at the C13-methylene position. researchgate.net
The α-methylene-γ-butyrolactone motif, a common feature in many sesquiterpene lactones, has been identified as essential for the suppression of nitric oxide (NO) production, indicating its critical role in anti-inflammatory effects. researchgate.net
Significance of the α,β-Unsaturated Carbonyl Moiety
The α,β-unsaturated carbonyl moiety is a prominent structural feature in Inulicin and many other biologically active natural products. nih.govlibretexts.orguobabylon.edu.iq This functional group consists of a carbonyl conjugated to an alkene, meaning the carbon-carbon double bond and the carbon-oxygen double bond are separated by only one carbon-carbon single bond. libretexts.orglibretexts.org This conjugation renders the β-carbon electrophilic, making it susceptible to nucleophilic attack, often via a Michael addition reaction. nih.govlibretexts.orguobabylon.edu.iqnih.gov
In the context of Inulicin, the α-methylene-γ-butyrolactone motif embodies this α,β-unsaturated carbonyl system. Its essential role in suppressing NO production highlights that the reactivity associated with this moiety is critical for Inulicin's anti-inflammatory activity. researchgate.net The ability of such compounds to form adducts with nucleophilic groups, particularly thiolate groups on protein cysteine residues, is a recognized mechanism by which they exert their biological effects. nih.gov
Influence of Stereochemistry and Conformational Flexibility
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity, as it influences how a molecule interacts with its biological target. nih.govmichberk.comslideshare.netresearchgate.net Many natural compounds, including Inulicin, are chiral and are often biosynthesized in an enantiomerically pure form. nih.govmichberk.com
While specific detailed studies on the influence of every stereocenter and conformational flexibility of Inulicin itself are not extensively detailed in the current literature, general principles apply. The specific exo/endo stereochemistry of related sesquiterpene lactone dimers has been noted to influence their biological activities. nih.gov The precise spatial orientation of functional groups can dictate binding affinity, metabolism, and distribution within biological systems. nih.govmichberk.com Conformational flexibility allows a molecule to adopt various shapes, and the bioactive conformation is often critical for optimal interaction with a receptor. ashp.org For Inulicin, its complex polycyclic structure implies inherent stereochemical features and conformational preferences that contribute to its observed bioactivity.
Role of Specific Functional Groups and Substituent Effects
The biological activity of a compound is significantly influenced by the nature and position of its functional groups and the electronic and steric effects of substituents. stereoelectronics.orgbccampus.caresearchgate.net For Inulicin, specific functional groups have been identified as crucial for its cytotoxic and anti-inflammatory properties.
As noted in SAR studies, the hydroxyl group at the C1 position (C1-OH) appears to be important. Oxidation of this group can lead to slightly stronger activity, while its esterification can decrease potency. researchgate.net This suggests that the C1-OH group, possibly through hydrogen bonding or other interactions, is involved in the molecule's interaction with its biological targets.
The C13-methylene group is another critical feature. Modifications such as reduction or the formation of spiro derivatives at this position have been shown to almost completely abolish cytotoxic activity. researchgate.net This highlights the importance of this exocyclic methylene (B1212753) group, which is often part of the α-methylene-γ-butyrolactone moiety, for the observed biological effects.
The double bond between C5 and C6 has also been identified as beneficial for improving activity. researchgate.net This indicates that the electronic environment and rigidity imparted by this unsaturation are significant for the molecule's biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a molecule and its observed biological activity. wikipedia.orgresearchgate.net The fundamental principle of QSAR is that variations in a substance's structural characteristics are responsible for variations in its biological effect. mdpi.com While specific QSAR models for Inulicin were not found in the current literature, the general methodology is highly relevant for understanding and optimizing its biological properties.
Molecular Descriptors and Predictive Model Development
QSAR model development begins with a dataset of compounds with known biological activities. nih.govslideshare.net For each compound, molecular descriptors are calculated. These descriptors are numerical representations of various structural, physicochemical, electronic, and topological properties of the molecules. ashp.orgwikipedia.orgresearchgate.netmdpi.com Examples of molecular descriptors include molecular weight, log P (lipophilicity), polar surface area, dipole moment, counts of specific functional groups, and topological indices that encode information about molecular size, shape, and branching. researchgate.netashp.orgwikipedia.orgresearchgate.netmdpi.com
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to develop a predictive model that correlates these descriptors with the observed biological activities. ashp.orgwikipedia.orgmdpi.com The goal is to build a robust model that can accurately predict the activity of new, untested compounds based on their calculated molecular descriptors. nih.govslideshare.netmdpi.com
Correlation with Observed Biological Activities
The developed QSAR models aim to find statistically significant correlations between the calculated molecular descriptors and the quantitative measure of biological activity (e.g., IC50, EC50, or inhibition percentage). ashp.orgwikipedia.orgmdpi.com A well-validated QSAR model can provide insights into which specific molecular features or properties are most influential in determining the biological activity. ashp.org
For instance, a QSAR study might reveal that a certain range of lipophilicity (log P) or the presence of a particular hydrogen bond donor/acceptor feature is crucial for optimal activity. wikipedia.org Although no specific QSAR model for Inulicin was identified, if such a model were developed, it would provide a quantitative understanding of how modifications to its structure, such as changes to the C1-OH group, the C5-C6 double bond, or the C13-methylene, would impact its potency in suppressing inflammation or exhibiting cytotoxicity. This allows for rational drug design, guiding the synthesis of new Inulicin derivatives with enhanced or more selective biological activities. nih.govslideshare.net
Computational Methodologies in SAR Elucidation
Computational methodologies provide powerful tools for understanding and predicting the SAR of bioactive compounds like Inulicin. These in silico approaches complement experimental studies by offering molecular-level insights into how a compound interacts with its biological targets.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (e.g., Inulicin) when bound to a protein receptor or enzyme, forming a stable complex. This method aims to identify the most energetically favorable binding mode, providing insights into the specific interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) between the ligand and the target's active site elifesciences.org.
For Inulicin, molecular docking studies have been reported in the context of exploring the bioactive potential of natural compounds. Specifically, Inulicin (including its isomers) has shown binding affinity values when docked against Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme involved in various cellular processes, including inflammation and cancer elifesciences.org. The reported binding affinity (BA) values for Inulicin isomers against PI3Kγ are 10.08, 11.07, and 16.07 kcal/mol elifesciences.org. These values suggest potential interactions with PI3Kγ, indicating it as a possible molecular target through which Inulicin might exert some of its biological effects.
Table 1: Molecular Docking Binding Affinities for Inulicin Isomers against PI3Kγ
| Compound | Target | Binding Affinity (kcal/mol) | Citation |
| Inulicin (isomer 1) | PI3Kγ | 10.08 | elifesciences.org |
| Inulicin (isomer 2) | PI3Kγ | 11.07 | elifesciences.org |
| Inulicin (isomer 3) | PI3Kγ | 16.07 | elifesciences.org |
Molecular Dynamics Simulations for Binding Conformations
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By allowing atoms and molecules to interact for a fixed period, MD simulations provide a dynamic view of the system's evolution, offering insights into the stability of ligand-target complexes, conformational changes upon binding, and the flexibility of the binding site nih.govtechscience.comgenecards.org. This dynamic perspective is crucial for understanding the nuances of binding conformations that static docking models might not capture.
While molecular dynamics simulations are a valuable tool for understanding the stability and conformational dynamics of ligand-target interactions, specific detailed molecular dynamics simulation studies focusing solely on Inulicin's interactions or conformational changes were not prominently reported in the current literature search. However, MD simulations have been broadly applied in computer-aided drug design approaches for natural compounds from Inula japonica (a source of Inulicin) to explore mechanisms against diseases like non-small cell lung cancer, although the specific detailed results for Inulicin from these simulations were not highlighted dntb.gov.ua.
In Silico Approaches for Mechanism of Action Prediction
In silico approaches for mechanism of action (MoA) prediction leverage computational models and data analysis to infer how a chemical compound exerts its biological effects at a molecular level. These methods can include target prediction based on chemical similarity, network pharmacology, and the integration of docking and dynamics simulations to propose molecular pathways affected by the compound rcsb.org.
For Inulicin, its anti-inflammatory and anti-cancer mechanisms have been extensively studied through in vitro and in vivo experiments, revealing its ability to inhibit NF-κB and AP-1 signaling pathways, as well as Src and FAK activation nih.govkaist.ac.kr. While these mechanisms are experimentally established, in silico approaches can further complement these findings by predicting or confirming direct molecular targets. The molecular docking data showing Inulicin's binding affinity to PI3Kγ elifesciences.org serves as an example of how computational methods can suggest potential targets that contribute to its observed pharmacological activities. By identifying such interactions, in silico methods can guide further experimental validation to fully elucidate the complex mechanism of action of Inulicin.
Preclinical Pharmacological Investigations of Inulicin
In Vitro Cellular Models for Efficacy Assessment
Cellular models provide a controlled environment to investigate the direct effects of Inulicin on specific cell types involved in inflammation and disease progression.
Macrophage Cell Line Studies (e.g., RAW264.7)
Studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and mouse peritoneal macrophages (MPMs) have demonstrated Inulicin's significant anti-inflammatory effects. Inulicin was found to inhibit the LPS-induced production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), C-C motif chemokine ligand 2 (CCL2), and interleukin-1 beta (IL-1β) citeab.comresearchgate.netciteab.comnih.gov. Furthermore, Inulicin suppressed the messenger RNA (mRNA) levels of inducible nitric oxide synthase (iNOS), IL-6, CCL2, and IL-1β in LPS-stimulated RAW264.7 cells citeab.comciteab.comnih.gov.
The mechanistic investigations revealed that Inulicin exerts its anti-inflammatory effects by inhibiting critical signaling pathways. It suppressed the phosphorylation of IκBα and prevented the nuclear translocation of p65, thereby inactivating the nuclear factor-kappa B (NF-κB) signaling pathway citeab.comciteab.comnih.gov. Concurrently, Inulicin also inhibited the activator protein-1 (AP-1) signaling pathway by reducing the phosphorylation of C-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) citeab.comciteab.comnih.gov. Additionally, Inulicin was observed to inhibit LPS-induced prostaglandin (B15479496) E2 (PGE2) production and cyclooxygenase-2 (COX-2) expression, and directly blocked the binding of active NF-κB to specific DNA cis-elements.
| Effect Observed (RAW264.7 Cells) | Mechanism of Action |
|---|---|
| Inhibition of NO production citeab.com | Suppression of iNOS mRNA levels citeab.com |
| Inhibition of IL-6 production citeab.com | Suppression of IL-6 mRNA levels citeab.com |
| Inhibition of CCL2 production citeab.com | Suppression of CCL2 mRNA levels citeab.com |
| Inhibition of IL-1β production citeab.com | Suppression of IL-1β mRNA levels citeab.com |
| Inhibition of PGE2 production | Inhibition of COX-2 expression |
| Inactivation of NF-κB signaling citeab.com | Inhibition of IκBα phosphorylation, prevention of p65 nuclear translocation citeab.com |
| Inhibition of AP-1 signaling citeab.com | Reduction of JNK and ERK phosphorylation citeab.com |
| Inhibition of NF-κB DNA binding | Direct inhibition of active NF-κB binding to DNA cis-element |
Microglial Cell Line Investigations (e.g., BV-2)
Limited detailed information specifically on Inulicin's effects in BV-2 microglial cell lines was found in the provided sources. However, one study briefly indicates that Inulicin inhibits the expression of COX-2 and iNOS in BV-2 microglial cells.
Endothelial Cell Proliferation, Migration, and Tube Formation Assays (e.g., HUVECs)
Inulicin has demonstrated inhibitory effects on angiogenesis, a process crucial for various physiological and pathological conditions, including tumor growth. In studies using human umbilical vascular endothelial cells (HUVECs), Inulicin dose-dependently inhibited vascular endothelial growth factor (VEGF)-induced proliferation, migration, and capillary structure formation. This anti-angiogenic activity is mediated, in part, by Inulicin's ability to inhibit VEGF-mediated activation of Src and Focal Adhesion Kinase (FAK).
| HUVEC Angiogenesis Parameters | Effect of Inulicin (VEGF-induced) | Associated Mechanism |
|---|---|---|
| Cell Proliferation | Dose-dependent inhibition | Inhibition of VEGF-mediated Src and FAK activation |
| Cell Migration | Dose-dependent inhibition | Inhibition of VEGF-mediated Src and FAK activation |
| Tube Formation | Dose-dependent inhibition | Inhibition of VEGF-mediated Src and FAK activation |
Cancer Cell Line Growth Inhibition and Apoptosis Induction Studies (e.g., A549)
| Cancer Cell Line | Effect of Inulicin | Concentrations/Doses | Associated Mechanism |
|---|---|---|---|
| A549 (NSCLC) | Cell growth inhibition | Dose-dependent; 5 μM and 10 μM for Src/FAK inhibition | Inhibition of Src and FAK phosphorylation, regulation of VEGF-Src-FAK signaling |
In Vivo Animal Models for Efficacy and Mechanistic Validation
Animal models are crucial for validating the efficacy and understanding the mechanistic actions of compounds in a more complex biological system.
Inflammatory Disease Models (e.g., Endotoxemia in Mice)
Inulicin has demonstrated significant anti-inflammatory effects in in vivo inflammatory disease models. In endotoxemia mouse models, which are induced by LPS, a single intraperitoneal administration of Inulicin was shown to decrease the production of pro-inflammatory cytokines in both serum and peritoneal lavage fluid citeab.comresearchgate.netciteab.comnih.gov. Specifically, a single intraperitoneal dose of Inulicin (40 or 60 mg/kg) significantly lowered serum levels of IL-1β, CCL2, and TNF-α, and attenuated the elevation of CCL2, TNF-α, and IL-6 in peritoneal lavage fluid. These in vivo anti-inflammatory effects are linked to Inulicin's mechanism of inhibiting the NLRP3 inflammasome by interfering with ASC oligomerization.
In another inflammatory disease context, Inulicin was found to inhibit the expression of COX-2 and iNOS in the hippocampus of rats in an Alzheimer's disease model, suggesting a potential neuroprotective anti-inflammatory role.
| Animal Model | Administration Route | Dose | Key Findings | Associated Mechanism |
|---|---|---|---|---|
| Endotoxemia Mice (LPS-induced) citeab.comresearchgate.netciteab.comnih.gov | Intraperitoneal citeab.comresearchgate.netciteab.comnih.gov | 40 mg/kg, 60 mg/kg | Decreased serum IL-1β, CCL2, TNF-α; attenuated peritoneal lavage fluid CCL2, TNF-α, IL-6; overall reduction of pro-inflammatory cytokines citeab.comresearchgate.netciteab.comnih.gov | Inhibition of NLRP3 inflammasome by interfering with ASC oligomerization |
| Alzheimer's Disease Rats (Hippocampus) | Not specified in snippet | Not specified in snippet | Inhibition of COX-2 and iNOS expression | Not specified in snippet |
Emerging Research Directions and Methodological Advances in Inulicin Research
Advanced In Vitro and In Vivo Model Systems
Development of Organoid and 3D Culture Systems
Organoids and three-dimensional (3D) cell culture systems represent a significant advancement over traditional two-dimensional (2D) monolayer cultures, providing more physiologically relevant models for studying human biology and disease biolamina.com. These in vitro 3D tissue models, derived from primary tissue or stem cells, are capable of self-renewal, self-organization, and exhibit organ functionality, closely mimicking the structural and functional aspects of in vivo tissues stemcell.comnih.gov. They incorporate key attributes such as a polarized epithelial layer, functional lumen, and all cell types of the native tissue in proportions and spatial arrangements similar to those observed in vivo stemcell.com.
The development of organoid protocols has been described for a variety of organs, including the digestive tract, kidney, and brain, and they are increasingly utilized for disease modeling, drug screening, and regenerative medicine applications biolamina.comnih.govstemcell.com. The enhanced biological relevance of 3D models allows for improved assessment of drug safety and efficacy from an earlier stage of drug development, addressing the low success rates in clinical drug trials biolamina.com. While 3D culture systems are becoming indispensable tools in drug discovery, specific published research detailing the application of organoid or 3D culture systems to investigate the biological activities or mechanisms of Inulicin is not extensively documented in the current scientific literature.
Utilization of Genetically Engineered Animal Models
Genetically engineered animal models are crucial tools for in vivo studies of human diseases, offering insights into disease pathogenesis and aiding in the identification of potential treatments oaepublish.comnih.gov. While mice are the most common animal models, other species like pigs are also being increasingly utilized due to their anatomical and physiological similarities to humans, particularly in the central nervous system oaepublish.com. Advances in gene editing tools, such as CRISPR/Cas9, enable the efficient generation of animal models that precisely mimic genetic mutations associated with various diseases oaepublish.comwho.int. These models are vital for validating therapeutic targets in the context of a whole organism, which is often necessary as tumors and other complex diseases involve intricate interactions between multiple cell types nih.gov.
Despite the broad utility of genetically engineered animal models in biomedical research, specific studies detailing the utilization of such models exclusively for investigating Inulicin's effects, mechanisms, or therapeutic potential are not prominently featured in the current search results. While Inulicin has been mentioned in studies involving animal models (e.g., in a cerebral aging model where it inhibited COX-2 and iNOS expression) dntb.gov.ua, the explicit use of genetically engineered models specifically designed to study Inulicin's impact on a particular genetic pathway or disease phenotype linked to Inulicin is not widely reported.
Bioinformatic and Artificial Intelligence Applications
High-Throughput Virtual Screening for Analog Discovery
High-throughput virtual screening (HTVS) is a computational technique that employs molecular docking and pharmacophore modeling to rapidly screen large databases of chemical compounds to identify potential lead compounds or novel analogs with desired biological activities nih.govenamine.netnih.gov. This approach can significantly mitigate the time and cost associated with traditional wet-lab experiments by prioritizing promising candidates for experimental testing enamine.net. Platforms like VirtualFlow enable the efficient screening of ultra-large ligand libraries, containing billions of commercially available molecules, to discover high-affinity binders for target proteins enamine.net.
Machine Learning for Activity Prediction and Optimization
Machine learning (ML) algorithms are increasingly applied in drug discovery for tasks such as activity prediction, property optimization, and identifying patient responses to interventions frontiersin.orgelifesciences.orgarxiv.orgmdpi.com. ML models can learn from vast datasets of chemical structures and their associated biological activities to predict the activity of new molecules or optimize existing ones elifesciences.orgarxiv.orgmit.edu. This includes predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and optimizing affinity elifesciences.org. For instance, machine learning algorithms have been successfully used to identify new antibiotic compounds and predict the effectiveness of nutritional interventions frontiersin.orgmit.edu.
Although machine learning holds immense potential for predicting and optimizing the biological activities of natural compounds, specific studies that have developed or applied machine learning models for the activity prediction or optimization of Inulicin or its derivatives are not detailed in the provided search results. One study mentioned Inulicin being mapped with "level 3 confidence" in a metabolomics analysis using machine learning, but this mapping was later suggested to be more likely another compound, Iclaprim, indicating a lack of definitive machine learning application directly to Inulicin's activity prediction mdpi.comresearchgate.net.
Elucidating Underexplored Biological Activities and Target Validation
Elucidating underexplored biological activities and validating molecular targets are critical steps in understanding the full therapeutic potential of natural compounds. Inulicin, as a sesquiterpene lactone from Inula species, is known to possess certain biological activities. For example, Inulicin has been reported to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting anti-inflammatory properties researchgate.netdntb.gov.ua. These enzymes are key mediators in inflammatory processes.
However, research into other potentially underexplored biological activities of Inulicin, beyond its reported anti-inflammatory effects, and the comprehensive validation of its specific molecular targets remain areas for further investigation. Target validation involves confirming that modulating a specific molecular target indeed leads to the desired therapeutic effect nih.govubiqbio.com. While sesquiterpenoids from the Inula genus exhibit a wide range of biological activities, including cytotoxic and anti-tumoral properties researchgate.net, detailed studies specifically validating novel targets for Inulicin's action are not extensively available. The metabolomics study that tentatively mapped a compound to Inulicin in the context of glioblastoma treatment mdpi.comresearchgate.net highlights a potential avenue for exploring its role in cancer metabolism, but this remains an area requiring further definitive research and target validation.
Rational Design of Inulicin Derivatives with Enhanced Specificity and Potency
Rational drug design is a powerful strategy employed to modify existing compounds or design new ones with improved pharmacological properties, such as enhanced specificity, potency, and reduced off-target effects nih.govnih.gov. This approach often leverages knowledge of the compound's structure-activity relationships (SAR) and its interaction with specific biological targets. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) are valuable predictive tools for guiding the design of new bioactive agents by correlating structural features with biological activity nih.govresearchgate.net.
While the principles of rational design are widely applied in medicinal chemistry to optimize lead compounds, specific detailed research on the rational design of Inulicin derivatives aimed at enhancing its specificity or potency for particular biological targets is not extensively documented in the provided search results. Such endeavors would typically involve synthesizing modified Inulicin structures and evaluating their biological profiles to establish clear SARs, thereby guiding further optimization.
Q & A
Q. What validated methodologies are recommended for isolating and purifying Inulicin from natural sources?
To isolate Inulicin, researchers should combine chromatographic techniques (e.g., HPLC, column chromatography) with spectroscopic validation (NMR, MS). Begin with solvent extraction optimized for polarity, followed by gradient elution for purification. Validate purity using established protocols, such as ≥95% purity thresholds via HPLC-UV . For novel sources, cross-reference spectral data with published libraries and confirm structural identity via X-ray crystallography if possible .
Q. How should initial in vitro assays be designed to evaluate Inulicin’s bioactivity (e.g., anti-inflammatory effects)?
Use cell-based models (e.g., RAW 264.7 macrophages for inflammation) with positive/negative controls and dose-response curves (1–100 µM range). Include cytotoxicity assays (MTT/CCK-8) to distinguish therapeutic windows. Follow NIH preclinical guidelines for reproducibility: triplicate experiments, blinded data analysis, and adherence to ARRIVE 2.0 standards for reporting . Statistical significance should be assessed via ANOVA with post-hoc tests (p < 0.05) .
Q. What are the best practices for ensuring reproducibility in Inulicin pharmacokinetic studies?
Standardize animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous). Use LC-MS/MS for plasma concentration profiling with internal standards (e.g., deuterated analogs). Report AUC, Cmax, and t1/2 with confidence intervals. Cross-validate results across independent labs and publish raw data in supplementary materials .
Advanced Research Questions
Q. How can contradictory findings in Inulicin’s dose-dependent efficacy across models be systematically resolved?
Apply contradiction analysis frameworks:
- Compare experimental variables (e.g., cell lines, animal strains, dosing intervals) using meta-regression .
- Validate target engagement via knock-out models or RNA interference to confirm mechanism-specific effects .
- Use the PICOT framework to refine hypotheses: Population (e.g., specific disease models), Intervention (dose adjustments), Comparison (placebo/standard therapy), Outcome (biomarker quantification), Timeframe (acute vs. chronic) .
Q. What integrative strategies are effective for elucidating Inulicin’s polypharmacology using multi-omics data?
Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) with network pharmacology tools (e.g., STRING, KEGG). Use pathway enrichment analysis to identify hub targets (e.g., NF-κB, COX-2) and validate via CRISPR-Cas9 screens. Employ machine learning (random forests, SVMs) to predict off-target interactions and prioritize in vitro validation .
Q. How should researchers design robust in vivo studies to address Inulicin’s bioavailability limitations?
Optimize formulations using nano-carriers (liposomes, PLGA nanoparticles) and assess stability via accelerated storage tests. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with efficacy endpoints. Use crossover designs to minimize inter-individual variability and apply FINER criteria (Feasible, Novel, Ethical, Relevant) for ethical and practical rigor .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Inulicin studies?
Use sigmoidal curve fitting (Hill equation) and calculate EC50/IC50 with 95% CI. For heteroscedastic data, apply weighted least squares regression. Report R<sup>2</sup> and AIC values to compare model fits. Use Bayesian hierarchical models for meta-analyses of heterogeneous datasets .
Q. How can researchers mitigate bias in high-throughput screening (HTS) for Inulicin derivatives?
Implement Z-factor validation for assay robustness (>0.5 threshold). Include reference compounds in each plate and randomize sample positions. Use orthogonal assays (e.g., SPR for binding affinity alongside cellular assays) to reduce false positives. Adopt CONSORT guidelines for data reporting and share code repositories for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
